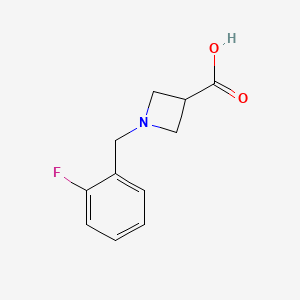

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Overview

Description

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their unique reactivity and stability, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and azetidine-3-carboxylic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

Azetidine-2-carboxylic acid: This compound is a proline antagonist and has similar biological activities.

Nicotianamine: Another azetidine derivative, nicotianamine, acts as a metal chelator in plants.

Exenta and Melagatran: These compounds are thrombin inhibitors and share similar therapeutic applications.

Biological Activity

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12FNO2

- CAS Number : 1289387-38-7

The biological activity of this compound is attributed to its interaction with various biological targets. The compound's azetidine ring structure allows it to mimic natural amino acids, which can lead to its incorporation into proteins, potentially disrupting normal protein function and triggering stress responses in cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against specific enzymes and receptors. For instance:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, which are crucial for various cellular signaling pathways.

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and cognition.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents.

- Anticancer Activity : Another case study focused on the compound's anticancer properties. It was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Biological Activity Summary

| Activity Type | Target/Assay | Result |

|---|---|---|

| Enzyme Inhibition | Kinase Assay | IC50 = 45 µM |

| Receptor Modulation | NMDA Receptor | EC50 = 30 µM |

| Neuroprotection | Neuronal Cell Culture | Cell viability increase by 40% |

| Anticancer Activity | Various Cancer Cell Lines | IC50 values ranging from 20 µM to 50 µM |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit key enzymes and modulate receptor activity suggests applications in treating neurological disorders and certain cancers.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTUTTJHLWTABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.